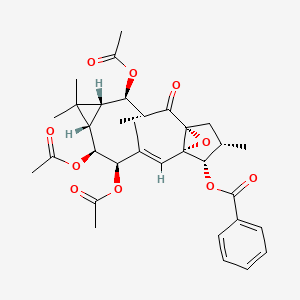

Ingol 7,8,12-triacetate 3-phenylacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H40O10 |

|---|---|

Molecular Weight |

596.7 g/mol |

IUPAC Name |

[(1R,3R,4R,5R,7S,8S,9R,10E,12S,13S,14S)-4,8,9-triacetyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-13-yl] benzoate |

InChI |

InChI=1S/C33H40O10/c1-16-14-33-29(42-30(38)22-12-10-9-11-13-22)17(2)15-32(33,43-33)28(37)18(3)26(40-20(5)35)23-24(31(23,7)8)27(41-21(6)36)25(16)39-19(4)34/h9-14,17-18,23-27,29H,15H2,1-8H3/b16-14+/t17-,18+,23-,24+,25+,26-,27-,29-,32-,33-/m0/s1 |

InChI Key |

YEUODJFALSDBCD-KTJPEYBPSA-N |

Isomeric SMILES |

C[C@H]1C[C@]23C(=O)[C@@H]([C@@H]([C@@H]4[C@@H](C4(C)C)[C@@H]([C@@H](/C(=C/[C@@]2([C@H]1OC(=O)C5=CC=CC=C5)O3)/C)OC(=O)C)OC(=O)C)OC(=O)C)C |

Canonical SMILES |

CC1CC23C(=O)C(C(C4C(C4(C)C)C(C(C(=CC2(C1OC(=O)C5=CC=CC=C5)O3)C)OC(=O)C)OC(=O)C)OC(=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Mechanisms of Ingol 7,8,12-triacetate 3-phenylacetate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of Ingol 7,8,12-triacetate 3-phenylacetate, a complex diterpene ester isolated from plants of the Euphorbiaceae family. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.

Executive Summary

This compound is a member of the ingol class of diterpenoids, known for their intricate chemical structures and diverse biological activities. Current research indicates that the primary mechanism of action for this compound and its close analogs involves the modulation of key cellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Protein Kinase C (PKC) signaling cascade. These pathways are critical regulators of cell growth, proliferation, survival, and inflammation, making them important targets in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.

Core Mechanisms of Action

The biological effects of this compound are believed to be driven by a dual-pronged molecular mechanism:

-

Inhibition of the PI3K/Akt Signaling Pathway: There is evidence to suggest that this compound can inhibit the PI3K/Akt signaling pathway.[1] Molecular docking simulations have indicated that this compound may bind to the active site of the p110α catalytic subunit of PI3K.[1] By inhibiting PI3K, the compound can prevent the phosphorylation and subsequent activation of Akt, a key downstream effector. This disruption can lead to the induction of apoptosis and the suppression of tumor growth.

-

Modulation of Protein Kinase C (PKC) and NF-κB Signaling: Related ingol diterpenes have been shown to act as agonists of Protein Kinase C (PKC).[1] Activation of PKC can trigger a cascade of downstream signaling events, including the activation of the NF-κB pathway. This pathway plays a crucial role in regulating the expression of genes involved in inflammation and immune responses. The ability of ingol compounds to modulate this pathway suggests their potential as immunomodulatory and anti-inflammatory agents.

Signaling Pathway Diagrams

To visually represent the proposed mechanisms of action, the following signaling pathway diagrams have been generated.

Quantitative Data Summary

While specific quantitative data for the direct interaction of this compound with its putative targets is not yet extensively published, the following table provides a template for the types of data that are critical for a thorough evaluation of its activity. Researchers are encouraged to contribute to this dataset through their own investigations.

| Target | Assay Type | Metric | Value (e.g., µM) | Cell Line/System | Reference |

| PI3Kα | Enzyme Inhibition | IC₅₀ | Data Not Available | Recombinant Human | - |

| Akt Phosphorylation | Western Blot | IC₅₀ | Data Not Available | e.g., MCF-7 | - |

| PKC Isoforms | Binding Assay | Kᵢ | Data Not Available | Purified Isoforms | - |

| NF-κB Activation | Reporter Gene Assay | EC₅₀ | Data Not Available | e.g., HEK293T | - |

| Cell Viability | MTT/SRB Assay | GI₅₀ | Data Not Available | Various Cancer Lines | - |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of compounds like this compound.

PI3Kα In Vitro Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of PI3Kα.

Workflow Diagram:

Methodology:

-

Reagent Preparation: Recombinant human PI3Kα (p110α/p85α) is diluted in a kinase assay buffer. A stock solution of this compound is prepared in DMSO and serially diluted. The lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP are prepared in the assay buffer.

-

Enzyme Inhibition: The PI3Kα enzyme is pre-incubated with varying concentrations of the Ingol compound or DMSO (vehicle control) in a 384-well plate for a specified time at room temperature.

-

Kinase Reaction: The kinase reaction is initiated by the addition of a mixture of ATP and PIP2 to each well. The reaction is allowed to proceed for a set duration at 30°C.

-

Signal Detection: The reaction is stopped, and the amount of ADP produced is quantified using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay, Promega). The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Western Blot Analysis of Akt Phosphorylation

This cell-based assay is used to determine the effect of the compound on the downstream signaling of the PI3K pathway.

Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line with a constitutively active PI3K pathway) is cultured to a suitable confluency. The cells are then treated with various concentrations of this compound for a specific time period.

-

Protein Extraction: Following treatment, the cells are lysed, and the total protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt. Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-Akt to total Akt is calculated to determine the extent of pathway inhibition.

Conclusion and Future Directions

This compound represents a promising natural product with a multi-faceted mechanism of action targeting key oncogenic and inflammatory signaling pathways. The inhibition of the PI3K/Akt pathway and modulation of PKC/NF-κB signaling provide a strong rationale for its further investigation as a potential therapeutic agent.

Future research should focus on:

-

Quantitative Profiling: Determining the specific IC₅₀ and Kᵢ values of this compound against a panel of PI3K and PKC isoforms to understand its selectivity.

-

In Vivo Efficacy: Evaluating the anti-tumor and anti-inflammatory effects of the compound in relevant animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to identify key structural features responsible for its biological activity and to optimize its potency and pharmacokinetic properties.

This technical guide provides a foundational understanding of the mechanism of action of this compound. It is anticipated that continued research will further elucidate its therapeutic potential and pave the way for its development as a novel drug candidate.

References

Unveiling the Bioactive Potential of Ingol 7,8,12-triacetate 3-phenylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingol 7,8,12-triacetate 3-phenylacetate is a highly functionalized lathyrane diterpenoid isolated from the latex of Euphorbia officinarum. As a member of the diverse family of ingol diterpenes, this compound has garnered scientific interest for its potential biological activities, particularly in the context of antiviral and cell signaling modulation. This technical guide provides a comprehensive overview of the known biological activities of this compound and related compounds, with a focus on its mechanism of action, experimental data, and relevant protocols for future research. While specific quantitative data for this exact compound remains limited in publicly available literature, this guide consolidates the existing knowledge and provides a framework for its further investigation.

Chemical Profile

-

Compound Name: this compound

-

Chemical Class: Lathyrane Diterpene

-

Source: Euphorbia officinarum latex

-

Molecular Formula: C34H42O10

-

Molecular Weight: 610.69 g/mol

Core Biological Activities and Mechanism of Action

This compound is primarily investigated for its potential to reactivate latent Human Immunodeficiency Virus 1 (HIV-1). This activity is crucial for the "shock and kill" strategy in HIV cure research, which aims to reactivate dormant proviruses within host cells, making them susceptible to antiretroviral therapy and immune clearance.

The proposed mechanisms of action for this compound and related lathyrane diterpenes involve the modulation of key cellular signaling pathways:

-

Protein Kinase C (PKC) Activation: Lathyrane diterpenes are known activators of Protein Kinase C (PKC) isozymes.[1] Activation of the PKC pathway can lead to the downstream activation of transcription factors such as NF-κB.

-

NF-κB Signaling Pathway: The NF-κB transcription factor plays a critical role in the transactivation of the HIV-1 Long Terminal Repeat (LTR), the promoter region of the viral genome. By activating PKC, ingol diterpenes can induce the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate viral gene expression.

-

PI3K/Akt Signaling Pathway Inhibition: There is evidence to suggest that some diterpenes can inhibit the PI3K/Akt signaling pathway.[2][3] This pathway is crucial for cell survival and proliferation, and its inhibition can contribute to pro-apoptotic effects in cancer cells. While the direct inhibitory effect of this compound on this pathway requires further specific investigation, it represents a potential avenue for its biological activity.

Quantitative Data Summary

Table 1: Cytotoxicity of Related Ingenane Diterpenes against Keratinocytes (HPV-Ker cell line) [4][5]

| Compound | IC50 (µM) at 24h | IC50 (µM) at 48h |

| 17-acetoxyingenol 3-angelate 20-acetate | 0.39 | 0.32 |

| 17-acetoxyingenol 3 angelate 5,20-diacetate | 0.32 | 0.87 |

| Ingenol mebutate (positive control) | 0.84 | 0.96 |

Table 2: Anti-HIV-1 Activity of a Related Lathyrane Diterpene [6]

| Compound | Target | IC50 (µM) |

| 15-cinnamoyloxy-3-hydroxylathyra-5,12-dien-14-one | HIV-1 Replication | 8.2 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound. These are generalized protocols based on standard laboratory practices and literature on similar compounds.

HIV-1 Reactivation Assay in Latently Infected Cells (e.g., J-Lat Cells)

Objective: To quantify the ability of this compound to reactivate latent HIV-1.

Materials:

-

J-Lat cell line (e.g., J-Lat 10.6) containing a latent HIV-1 provirus with a GFP reporter gene

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

This compound (dissolved in DMSO)

-

Positive control (e.g., Prostratin or Ingenol-3-angelate)

-

Negative control (DMSO vehicle)

-

96-well cell culture plates

-

Flow cytometer

Procedure:

-

Seed J-Lat cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the compound dilutions to the respective wells. Include wells for positive and negative controls.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

After incubation, harvest the cells and wash with PBS.

-

Resuspend the cells in FACS buffer (PBS with 2% FBS).

-

Analyze the percentage of GFP-positive cells using a flow cytometer. An increase in the percentage of GFP-positive cells compared to the negative control indicates HIV-1 reactivation.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a given cell line.

Materials:

-

Target cell line (e.g., Jurkat cells, PBMCs)

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) in 100 µL of culture medium.

-

After 24 hours, treat the cells with various concentrations of this compound (100 µL/well). Include vehicle controls.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Incubate overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protein Kinase C (PKC) Activation Assay (In Vitro Kinase Assay)

Objective: To determine if this compound directly activates PKC isoforms.

Materials:

-

Recombinant human PKC isoforms (e.g., PKCα, PKCδ)

-

PKC substrate peptide (e.g., a synthetic peptide with a PKC phosphorylation site)

-

[γ-32P]ATP

-

Kinase reaction buffer

-

This compound

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) as co-factors

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, PKC isoform, substrate peptide, PS, and DAG.

-

Add this compound at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measure the radioactivity incorporated into the substrate peptide using a scintillation counter. An increase in radioactivity indicates PKC activation.

Western Blot Analysis for PI3K/Akt Pathway Inhibition

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

-

Target cell line

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for various times and at different concentrations.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

A decrease in the ratio of phospho-Akt to total Akt would indicate inhibition of the PI3K/Akt pathway.

Visualizations: Signaling Pathways and Workflows

Caption: Proposed signaling pathway for HIV-1 reactivation by this compound.

Caption: General experimental workflow for evaluating the biological activity of this compound.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel therapeutics, particularly in the field of HIV eradication. Its proposed mechanism of action through PKC activation and potential modulation of the PI3K/Akt pathway warrants further in-depth investigation. Future research should focus on:

-

Definitive Quantification: Obtaining precise IC50 and EC50 values for its effects on HIV-1 reactivation, cytotoxicity, and pathway modulation.

-

Isoform Specificity: Determining the specific PKC isoforms activated by the compound.

-

In Vivo Studies: Evaluating its efficacy and safety in relevant animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize its biological activity and drug-like properties.

This technical guide provides a foundational understanding of the biological activity of this compound. The provided protocols and conceptual frameworks are intended to facilitate further research and accelerate the translation of this promising natural product into potential clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibition of the PI3K-Akt/PKB survival pathway enhanced an ethanol extract of Rhus verniciflua Stokes-induced apoptosis via a mitochondrial pathway in AGS gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of PI3K-AKT-mTOR pathway sensitizes endometrial cancer cell lines to PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ingol and Ingenol-Type Diterpenes from Euphorbia trigona Miller with Keratinocyte Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lathyrane diterpenoids from the roots of Euphorbia micractina and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Ingol 7,8,12-triacetate 3-phenylacetate: A Technical Guide on its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the diterpenoid Ingol 7,8,12-triacetate 3-phenylacetate, a natural product with notable biological activities. The document details its initial discovery and natural origins, outlining the isolation and structural elucidation methods. Furthermore, it delves into its cytotoxic effects on cancer cell lines and its potential as an agent for HIV-1 latency reactivation. Detailed experimental protocols for key biological assays are provided, alongside a summary of available quantitative data. The guide also visualizes the implicated PI3K/Akt signaling pathway, offering a deeper understanding of its potential mechanism of action.

Discovery and Origin

This compound was first reported in 2007 by Daoubi and colleagues.[1] It was isolated as a new, highly functionalized ingol diterpene from the latex of Euphorbia officinarum, a succulent plant indigenous to North Africa, with a significant presence in Morocco.[1] The structure of this complex natural product was meticulously established through extensive spectroscopic analysis, including two-dimensional nuclear magnetic resonance (2D NMR) and Nuclear Overhauser Effect (NOE) experiments.[1]

This compound belongs to the lathyrane class of diterpenoids, which are characterized by a unique tricyclic 4/11/3-ring system.[2] The biosynthesis of such diterpenes is believed to originate from the mevalonate (B85504) pathway, leading to precursors that undergo a series of redox, etherification, and esterification modifications to form the final intricate structure.[2] The presence of a phenylacetyl group is a common feature among lathyrane diterpenoids.[2]

Physicochemical Properties

While detailed experimental data on the physicochemical properties of this compound are limited in the reviewed literature, its molecular formula and weight have been determined.

| Property | Value | Reference |

| Molecular Formula | C34H42O10 | [3] |

| Molecular Weight | 610.69 g/mol | [3] |

| CAS Number | 944799-46-6 | [3] |

Biological Activity and Quantitative Data

This compound has demonstrated noteworthy biological activities, particularly in the realms of oncology and virology.

Cytotoxic Activity

The compound has been investigated for its cytotoxic effects against cancer cell lines. While specific IC50 values for this compound on MCF-7 (human breast adenocarcinoma) cells were not explicitly found in the searched literature, related studies on phenylacetate (B1230308) derivatives show a range of activities. For comparison, free sodium phenylacetate has an IC50 of 14 mM on MCF-7 cells, while dextran-conjugated phenylacetates can exhibit IC50 values as low as 1.3 mM (in terms of phenylacetate concentration).[4] Other synthetic phenylacetamide derivatives have shown potent cytotoxicity against MCF-7 cells with IC50 values in the sub-micromolar range (e.g., 0.7 µM).[5][6]

| Compound/Derivative | Cell Line | IC50 Value | Reference |

| Sodium Phenylacetate | MCF-7 | 14 mM | [4] |

| Dextran-conjugated Phenylacetate | MCF-7 | 1.3 mM | [4] |

| Synthetic Phenylacetamide Derivative (3c) | MCF-7 | 0.7 ± 0.08 µM | [5][6] |

| Synthetic Phenylacetamide Derivative (3d) | MCF-7 | 0.7 ± 0.4 µM | [5][6] |

Note: The table provides comparative data for related compounds due to the absence of a specific IC50 value for this compound in the reviewed literature.

HIV-1 Latency Reactivation

The initial discovery paper by Daoubi et al. investigated the potential of this compound and its co-isolated analogs to reactivate latent HIV-1.[1] Their findings indicated that a related compound, 8-methoxyingol 7,12-diacetate 3-phenylacetate (compound 3 in their study), was effective in inducing cell-cycle arrest and activating the HIV-1 Long Terminal Repeat (LTR) promoter.[1][7] While this compound was part of this initial screening, specific quantitative data such as an EC50 value for its HIV-1 reactivation potential were not provided in the abstract.[1]

Mechanism of Action: The PI3K/Akt Signaling Pathway

The anticancer effects of various natural products have been linked to the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.

Experimental Protocols

General Isolation Procedure from Euphorbia Latex

The following is a generalized protocol for the isolation of diterpenoids from Euphorbia latex, based on common phytochemical practices. For the specific details of the isolation of this compound, the original publication by Daoubi et al. (2007) should be consulted.

Caption: A generalized workflow for the isolation of diterpenoids from Euphorbia latex.

Cytotoxicity Assessment: MTT Assay on MCF-7 Cells

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of a compound on the MCF-7 human breast cancer cell line.

-

Cell Seeding:

-

Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Trypsinize confluent cells and seed them into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

-

Incubate the plate for 48 to 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

HIV-1 Latency Reactivation Assay using J-Lat Cells

This protocol describes a method to assess the ability of a compound to reactivate latent HIV-1 using a Jurkat-based T-cell line (J-Lat) that contains a latent, full-length HIV-1 provirus with a GFP reporter gene.

-

Cell Culture and Plating:

-

Culture J-Lat cells (e.g., clone 10.6) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Plate the J-Lat cells in a 24-well or 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in culture medium.

-

Add the compound at various concentrations to the wells. Include a positive control (e.g., TNF-α at 10 ng/mL or a known latency-reversing agent like Prostratin) and a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the cells for 24 to 48 hours at 37°C.

-

-

Flow Cytometry Analysis:

-

Harvest the cells from each well and transfer them to FACS tubes.

-

Wash the cells with PBS.

-

Resuspend the cells in FACS buffer (PBS with 2% FBS).

-

Analyze the percentage of GFP-positive cells using a flow cytometer. A gate for viable cells should be set based on forward and side scatter profiles.

-

-

Data Analysis:

-

Quantify the percentage of GFP-positive cells for each treatment condition.

-

Plot the percentage of GFP-positive cells against the compound concentration to determine the dose-response relationship and calculate the EC50 value (the concentration that induces 50% of the maximal reactivation).

-

Conclusion

This compound, a lathyrane diterpenoid isolated from Euphorbia officinarum, represents a promising natural product with potential applications in cancer and HIV research. Its discovery has opened avenues for exploring the therapeutic potential of this class of compounds. While initial studies have highlighted its biological activities, further research is required to fully elucidate its mechanisms of action, determine precise quantitative measures of its efficacy, and explore its potential for drug development. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to investigate this and related compounds.

References

- 1. Isolation of new phenylacetylingol derivatives that reactivate HIV-1 latency and a novel spirotriterpenoid from Euphorbia officinarum latex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation by phenylacetate of early estrogen-mediated events in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ingol-7,8,12-triacetate-3-phenylacetate | CAS: 944799-46-6 | ChemNorm [chemnorm.com]

- 4. Growth inhibition of MCF-7 tumor cell line by phenylacetate linked to functionalized dextran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]

- 7. researchgate.net [researchgate.net]

Ingol 7,8,12-triacetate 3-phenylacetate as a protein kinase C activator

An In-Depth Technical Guide on Ingol 7,8,12-triacetate 3-phenylacetate as a Putative Protein Kinase C Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a complex diterpenoid isolated from the latex of Euphorbia officinarum.[1][2] As a member of the ingol class of natural products, it shares structural similarities with other known modulators of critical cellular signaling pathways. Notably, related ingol and ingenol (B1671944) esters have been identified as potent activators of Protein Kinase C (PKC), a family of serine/threonine kinases that are central regulators of cell proliferation, differentiation, and apoptosis. This document provides a comprehensive technical overview of the current understanding of this compound, its likely mechanism of action as a PKC activator based on analogous compounds, and the experimental methodologies required for its characterization. While direct quantitative data on the interaction of this specific molecule with PKC isoforms are not yet prevalent in the public domain, this guide consolidates the available information and provides a framework for future research and development.

Introduction to this compound

This compound is a highly functionalized diterpene with a complex three-dimensional structure.[2] It is characterized by an ingol backbone, which is a tetracyclic scaffold, decorated with three acetate (B1210297) groups at positions 7, 8, and 12, and a phenylacetate (B1230308) group at position 3. The presence of these ester functionalities is critical for its biological activity. The broader family of ingol and ingenol esters is well-documented for its interaction with the C1 domain of PKC, the same binding site as the endogenous activator diacylglycerol (DAG) and the tumor-promoting phorbol (B1677699) esters. A structurally related compound, 8-Methoxyingol 7,12-diacetate 3-phenylacetate, has been shown to be a protein kinase C (PKC) agonist that can reactivate latent HIV by activating NF-κB signaling.[2] This provides a strong rationale for investigating this compound as a PKC activator.

Data Presentation

While specific quantitative data for this compound is limited, the following tables summarize the available qualitative information and provide comparative quantitative data for other relevant PKC-activating ingenol esters.

Table 1: Biological Activity Profile of this compound and a Closely Related Analog

| Compound | Biological Activity | Citation |

| This compound | No significant effect on the cell cycle. | [1] |

| 8-Methoxyingol 7,12-diacetate 3-phenylacetate | Acts as a protein kinase C (PKC) agonist; reactivates latent HIV in vitro by activating NF-κB signaling. | [2] |

Table 2: Comparative EC50 Values of Ingenol Esters for PKC Isoform Activation

| Compound | PKC Isoform | EC50 (nM) | Citation |

| Ingenol-3-angelate (PEP005) | PKCα | ~1.5 | |

| Ingenol-3-angelate (PEP005) | PKCβI | ~1.0 | |

| Ingenol-3-angelate (PEP005) | PKCβII | ~0.8 | |

| Ingenol-3-angelate (PEP005) | PKCγ | ~1.2 | |

| Ingenol-3-angelate (PEP005) | PKCδ | ~2.0 | |

| Ingenol-3-angelate (PEP005) | PKCε | ~2.5 | |

| Ingenol-3-angelate (PEP005) | PKCη | ~3.0 | |

| Ingenol-3-angelate (PEP005) | PKCθ | ~1.8 | |

| C19-ester ingenol analog | PKCβII | 6 | [3] |

| C19-ester ingenol analog | PKCδ | >10,000 | [3] |

| C20-ester ingenol analog | PKCβII | 828 | [3] |

| C20-ester ingenol analog | PKCδ | inactive | [3] |

Signaling Pathways

Activation of PKC by this compound is hypothesized to occur through its binding to the C1 domain of classical and novel PKC isoforms, mimicking the action of diacylglycerol (DAG). This initiates a cascade of downstream signaling events.

Caption: Canonical Protein Kinase C (PKC) activation pathway.

Upon activation, PKC translocates to various cellular compartments and phosphorylates a multitude of substrate proteins, leading to the activation of downstream signaling cascades such as the MAPK/ERK and NF-κB pathways.

Caption: Downstream signaling pathways modulated by PKC.

Experimental Protocols

To characterize this compound as a PKC activator, a combination of in vitro and cell-based assays is recommended.

In Vitro PKC Kinase Activity Assay

This protocol is a generalized procedure for measuring the phosphotransferase activity of PKC using a radiolabeled substrate.

Objective: To determine the direct effect of this compound on the catalytic activity of purified PKC isoforms.

Materials:

-

Purified recombinant PKC isoforms (e.g., PKCα, PKCδ)

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

Lipid activator solution (Phosphatidylserine and Diacylglycerol)

-

Assay Dilution Buffer (ADB)

-

[γ-³²P]ATP

-

Mg²⁺/ATP cocktail

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO), followed by dilution in ADB.

-

Sonicate the lipid activator solution on ice for at least one minute before use.

-

Prepare the final [γ-³²P]ATP/Mg²⁺ cocktail according to the manufacturer's instructions.

-

-

Reaction Setup (on ice):

-

In a microcentrifuge tube, add 10 µL of the substrate cocktail.

-

Add 10 µL of the diluted this compound or a control (e.g., PMA for positive control, DMSO for vehicle control).

-

Add 10 µL of the sonicated lipid activator.

-

Add 10 µL of diluted purified PKC enzyme (25-100 ng).

-

-

Initiation and Incubation:

-

Initiate the reaction by adding 10 µL of the [γ-³²P]ATP/Mg²⁺ cocktail.

-

Vortex gently and incubate the reaction mixture at 30°C for 10-15 minutes.

-

-

Stopping the Reaction and Spotting:

-

Stop the reaction by spotting 25 µL of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.

-

-

Washing:

-

Wash the P81 papers three to four times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone for 5 minutes to dry the papers.

-

-

Quantification:

-

Transfer the dried P81 paper to a scintillation vial.

-

Add 5 mL of scintillation cocktail.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific activity of PKC in the presence of different concentrations of the test compound.

-

Plot the activity data against the compound concentration to determine the EC50 value.

-

Cell-Based PKC Translocation Assay

This assay visualizes the movement of PKC from the cytosol to cellular membranes upon activation.

Objective: To confirm that this compound induces PKC activation in a cellular context.

Materials:

-

Cell line stably expressing a GFP-tagged PKC isoform (e.g., HEK293 or CHO-K1 cells with PKCδ-GFP).

-

Cell culture medium and supplements.

-

This compound.

-

PMA (positive control).

-

Confocal microscope.

Procedure:

-

Cell Plating:

-

Plate the cells expressing the GFP-tagged PKC isoform onto glass-bottom dishes suitable for live-cell imaging.

-

Allow cells to adhere and grow to an appropriate confluency (e.g., 50-70%).

-

-

Compound Treatment:

-

Before imaging, replace the culture medium with a suitable imaging buffer (e.g., phenol (B47542) red-free DMEM).

-

Acquire baseline images of the cells showing the cytosolic distribution of the GFP-tagged PKC.

-

Add this compound at various concentrations to the dishes. Use PMA as a positive control.

-

-

Live-Cell Imaging:

-

Immediately after adding the compound, begin acquiring time-lapse images using a confocal microscope equipped with a live-cell imaging chamber (maintained at 37°C and 5% CO₂).

-

Capture images every 1-2 minutes for a period of 30-60 minutes.

-

-

Image Analysis:

-

Analyze the images to observe the redistribution of the GFP signal from a diffuse cytosolic pattern to a concentrated pattern at the plasma membrane, nuclear envelope, or other organelles.

-

Quantify the translocation by measuring the change in fluorescence intensity at the membrane versus the cytosol over time.

-

Caption: Workflow for characterizing this compound.

Conclusion

This compound, a natural product from Euphorbia officinarum, represents a promising candidate for the modulation of Protein Kinase C. Based on the established activity of structurally related ingol and ingenol esters, it is highly probable that this compound functions as a PKC activator by binding to the C1 domain. The downstream consequences of this activation likely involve the modulation of key signaling pathways such as the MAPK and NF-κB cascades.

While direct experimental evidence and quantitative data for this compound are currently lacking in publicly accessible literature, the experimental protocols and comparative data provided in this guide offer a robust framework for its comprehensive characterization. Future studies employing in vitro kinase assays and cell-based translocation experiments are essential to elucidate the precise potency, isoform selectivity, and cellular effects of this complex diterpenoid. Such research will be pivotal in determining its potential as a pharmacological tool or a lead compound for drug development.

References

In vitro cytotoxicity of Ingol 7,8,12-triacetate 3-phenylacetate

An In-Depth Technical Guide on the In Vitro Cytotoxicity of Ingol 7,8,12-triacetate 3-phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly functionalized ingol diterpene, a class of natural products primarily isolated from the latex of plants belonging to the Euphorbia genus, such as Euphorbia officinarum and spurge rum latex.[1][2] Diterpenes from Euphorbia species have been a subject of interest in cancer research due to their diverse biological activities, including cytotoxic and multidrug resistance-reversing properties.[3] This guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, detailing its effects on cancer cell lines, the experimental protocols used for its evaluation, and its proposed mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and related ingol esters has been evaluated against various cancer cell lines. The data reveals a selective cytotoxic effect, particularly against breast cancer cells. Below is a summary of the available quantitative data.

| Compound | Cell Line | Assay | IC50 Value | Other Effects | Reference |

| This compound analog | MCF-7 (Breast Cancer) | Not Specified | < 10 μM | Induces mitochondrial ROS production. | [1] |

| This compound analog | MCF-10A (Normal Breast) | Not Specified | No significant effect | [1] | |

| This compound | Not Specified | Not Specified | No significant effect on the cell cycle. | [1][2] | |

| Ingol Derivatives | C6 (Glioma) | Not Specified | Strong cytotoxicity | [1] | |

| General Ingol Esters | Various Tumor Cell Lines | Not Specified | 10–50 µM | [3] |

Mechanism of Action

The cytotoxic effects of this compound and its analogs are attributed to the induction of oxidative stress and the inhibition of key cell survival pathways.

1. Induction of Mitochondrial Reactive Oxygen Species (ROS)

A significant mechanism of cytotoxicity is the induction of a substantial increase in intracellular Reactive Oxygen Species (ROS) within cancer cells.[1] This selective effect on cancer cells, such as the MCF-7 breast cancer line, without significantly affecting normal cells like MCF-10A, suggests a targeted action on the mitochondrial function of neoplastic cells.[1]

2. Inhibition of the PI3K/Akt Signaling Pathway

Molecular docking simulations and mechanistic studies have indicated that this compound acts as an inhibitor of the PI3K/Akt signaling pathway.[1] This pathway is crucial for regulating cell proliferation, survival, and motility. By binding to the active site of PI3Kα, the compound inhibits its activity, leading to the suppression of tumor cell growth.[1]

Experimental Protocols

The following section details a generalized protocol for assessing the in vitro cytotoxicity of this compound, based on standard methodologies such as the MTT assay.

1. Cell Culture and Maintenance

-

Cell Lines: Human breast adenocarcinoma (MCF-7) and non-tumorigenic epithelial (MCF-10A) cell lines are commonly used.

-

Culture Medium: Cells are maintained in an appropriate medium (e.g., DMEM for MCF-7, DMEM/F12 for MCF-10A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO and then diluted to various concentrations (e.g., 0.1, 1, 10, 50, 100 μM) in the culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. The cells are then treated with these concentrations for a specified period, typically 24 to 72 hours.

-

MTT Incubation: After the treatment period, the medium is removed, and 100 μL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 μL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Logical Framework of Cytotoxic Action

The cytotoxic activity of this compound can be understood through a logical progression from its introduction to the cellular environment to the eventual outcome of cell death.

Conclusion

This compound demonstrates significant and selective in vitro cytotoxic activity against cancer cells, particularly breast cancer cell lines. Its mechanism of action involves the dual effects of inducing mitochondrial ROS and inhibiting the critical PI3K/Akt survival pathway. These characteristics make it and other ingol esters promising candidates for further investigation in the development of novel anticancer agents. Future research should focus on a broader range of cancer cell lines, in vivo studies, and a more detailed elucidation of the molecular targets to fully understand its therapeutic potential.

References

Spectroscopic and Mechanistic Insights into Ingol 7,8,12-triacetate 3-phenylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ingol 7,8,12-triacetate 3-phenylacetate, a complex diterpenoid isolated from Euphorbia officinarum. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition. Furthermore, it elucidates the compound's involvement in the crucial PI3K/Akt signaling pathway, a key target in cancer therapy.

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 2.35 | m | |

| 2 | 5.60 | d | 9.5 |

| 3 | 5.35 | d | 9.5 |

| 4 | 3.10 | s | |

| 5 | 5.95 | s | |

| 7 | 5.50 | d | 11.0 |

| 8 | 5.75 | d | 11.0 |

| 11 | 2.50 | m | |

| 12 | 4.90 | d | 3.0 |

| 13 | 1.60 | s | |

| 14 | 1.15 | s | |

| 15 | 1.20 | s | |

| 16 | 1.05 | d | 7.0 |

| 17 | 1.00 | d | 7.0 |

| 18 | 2.05 | s | |

| 19 | 2.10 | s | |

| 20 | 2.15 | s | |

| Ph-CH₂ | 3.65 | s | |

| Ph-H | 7.25-7.35 | m |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 40.5 | 14 | 28.0 |

| 2 | 78.5 | 15 | 25.5 |

| 3 | 76.0 | 16 | 16.5 |

| 4 | 62.5 | 17 | 17.0 |

| 5 | 130.0 | 18 (OAc) | 170.5, 21.0 |

| 6 | 135.5 | 19 (OAc) | 170.0, 21.2 |

| 7 | 74.0 | 20 (OAc) | 171.0, 21.5 |

| 8 | 72.5 | Ph-CH₂ | 43.5 |

| 9 | 45.0 | Ph-C | 134.0 |

| 10 | 35.0 | Ph-CH | 129.0 (2C) |

| 11 | 38.0 | Ph-CH | 128.5 (2C) |

| 12 | 70.0 | Ph-CH | 127.0 |

| 13 | 22.0 | Ph-COO | 171.5 |

Infrared (IR) and Mass Spectrometry (MS) Data

Table 3: IR and MS Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| IR (film) νₘₐₓ (cm⁻¹) | 1740, 1660, 1240 |

| HRESIMS m/z | 611.2805 [M+H]⁺ (calcd for C₃₄H₄₃O₁₀, 611.2805) |

Experimental Protocols

The spectroscopic data presented above were acquired using the following methodologies:

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei. The solvent used was deuterated chloroform (B151607) (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal. Coupling constants (J) are given in Hertz (Hz). Standard pulse sequences were used for 2D NMR experiments (COSY, HSQC, HMBC) to establish the connectivity of the molecule.

Infrared Spectroscopy

The IR spectrum was obtained on a PerkinElmer Spectrum One FT-IR spectrometer. The sample was analyzed as a thin film. The absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Bruker microTOF-Q II mass spectrometer. The sample was dissolved in methanol (B129727) and introduced into the ESI source. The mass-to-charge ratio (m/z) is reported for the protonated molecular ion [M+H]⁺.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

This compound has been identified as an inhibitor of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. The diagram below illustrates the key components of this pathway and the putative point of inhibition by the compound.

Caption: PI3K/Akt signaling pathway and inhibition.

The workflow for the isolation and characterization of this compound from its natural source involves a series of chromatographic and spectroscopic techniques.

Caption: Isolation and characterization workflow.

The Biosynthesis of Ingenol Diterpenes: A Technical Guide for Researchers

An In-depth Exploration of the Core Pathway, Key Enzymes, and Experimental Methodologies for Drug Development Professionals and Scientists.

Ingenol (B1671944) diterpenes, a class of structurally complex natural products isolated from plants of the Euphorbiaceae family, have garnered significant attention in the pharmaceutical industry. Notably, ingenol mebutate (ingenol-3-angelate), an ester of the parent diterpenoid ingenol, is an FDA-approved topical treatment for actinic keratosis, a precancerous skin condition. The intricate architecture of these molecules presents a formidable challenge for chemical synthesis, making the elucidation of their biosynthetic pathway a critical endeavor for developing sustainable and scalable production methods through metabolic engineering and synthetic biology. This technical guide provides a comprehensive overview of the current understanding of the ingenol diterpene biosynthetic pathway, detailing the key enzymatic steps, intermediates, and relevant experimental protocols.

The Core Biosynthetic Pathway: From Geranylgeranyl Pyrophosphate to the Ingenane (B1209409) Scaffold

The biosynthesis of ingenol diterpenes originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), derived from the methylerythritol phosphate (B84403) (MEP) pathway in plant plastids. The pathway can be broadly divided into three key stages: the formation of the initial macrocyclic diterpene, casbene (B1241624); the subsequent oxidative and cyclization modifications to form the lathyrane intermediate, jolkinol C; and the further, less characterized, transformations leading to the ingenane core, which is then subject to final tailoring reactions.

Formation of the Casbene Macrocycle

The first committed step in the biosynthesis of a vast number of Euphorbiaceae diterpenoids is the cyclization of GGPP to form the bicyclic diterpene, casbene[1]. This reaction is catalyzed by the enzyme casbene synthase (CBS) . Genes encoding casbene synthase have been identified in several Euphorbiaceae species, highlighting its foundational role in this metabolic network[2].

The Path to Jolkinol C: A Key Lathyrane Intermediate

The conversion of the relatively inert casbene hydrocarbon into more complex polycyclic structures requires a series of oxygenation and cyclization reactions. Research has identified a sequence of enzymatic steps in Euphorbia lathyris that transform casbene into jolkinol C, a lathyrane diterpenoid considered a crucial intermediate en route to ingenol[1][3][4]. This transformation is orchestrated by a suite of enzymes, including two cytochrome P450 monooxygenases (CYP450s) and an alcohol dehydrogenase (ADH).

The key enzymes involved are:

-

CYP71D445: This enzyme catalyzes the regio-specific 9-oxidation of casbene.[1][3]

-

CYP726A27: This P450 is responsible for the 5-oxidation of casbene.[1][3]

-

E. lathyris Alcohol Dehydrogenase 1 (ADH1): Following the initial oxidations by the P450s, ADH1 catalyzes the dehydrogenation of the resulting hydroxyl groups, which instigates a subsequent rearrangement and cyclization to form the characteristic lathyrane skeleton of jolkinol C.[1][3]

The sequence of these reactions involves initial regio-specific oxidations of the casbene backbone, which primes the molecule for the unconventional, ADH-mediated cyclization[3].

Proposed Pathway from Jolkinol C to Ingenol

The precise enzymatic steps that convert jolkinol C to the ingenane core of ingenol are not yet fully elucidated and remain an active area of research. However, based on the structures of the intermediates and the final product, a plausible biosynthetic route has been proposed. This hypothetical pathway involves a series of oxidations and skeletal rearrangements. It is suggested that ingenane biosynthesis may proceed from a lathyrane precursor like jolkinol C through a tigliane (B1223011) intermediate, although direct conversion is also considered. Proposed modifications to jolkinol C to reach the ingenol scaffold include oxidations at positions C4, C5, and C20, a reduction of the Δ12,13-double bond, and the introduction of a Δ1,2 double bond[2].

Final Tailoring: The Role of Acyltransferases

The bioactivity of many ingenol derivatives, including the clinically approved ingenol mebutate, is conferred by esterification at various positions on the ingenol core. This final tailoring step is catalyzed by members of the BAHD acyltransferase family. For instance, in Euphorbia peplus, two BAHD acyltransferases have been identified that catalyze the addition of an angeloyl group to the C-3 position of ingenol to produce ingenol-3-angelate (ingenol mebutate)[5][6]. Further acetylation at the C-20 position has also been observed, catalyzed by other BAHD enzymes, demonstrating the role of this enzyme family in generating the structural diversity of ingenane diterpenoids[5][6].

Quantitative Data on Ingenol Diterpene Biosynthesis

While the enzymatic players in the early stages of ingenol biosynthesis have been identified, comprehensive quantitative data, particularly regarding their kinetic properties, are still largely unavailable in the published literature. The following tables summarize the available quantitative information.

Table 1: Production of Ingenol Pathway Intermediates in Heterologous Systems

| Host Organism | Expressed Genes | Product(s) | Titer/Yield | Reference |

| Saccharomyces cerevisiae | Casbene Synthase | Casbene | 31 mg/L | [2] |

| Nicotiana benthamiana | CBS, CYP71D445, CYP726A27, ADH1 | Jolkinol C | Not Quantified | [3] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | kcat | Reference |

| Casbene Synthase (Euphorbia lathyris) | GGPP | Not Reported | Not Reported | Not Reported | N/A |

| CYP71D445 (Euphorbia lathyris) | Casbene | Not Reported | Not Reported | Not Reported | N/A |

| CYP726A27 (Euphorbia lathyris) | Casbene | Not Reported | Not Reported | Not Reported | N/A |

| ADH1 (Euphorbia lathyris) | Oxidized Casbene Intermediates | Not Reported | Not Reported | Not Reported | N/A |

Note: To date, specific kinetic parameters (Km, Vmax, kcat) for the core enzymes in the ingenol biosynthesis pathway from Euphorbia species have not been reported in the peer-reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the ingenol biosynthesis pathway, adapted from published research.

Heterologous Expression of Biosynthetic Genes in Nicotiana benthamiana

This protocol is essential for the in vivo functional characterization of candidate genes.

Workflow:

-

Vector Construction: Full-length cDNAs of candidate genes (e.g., casbene synthase, CYP450s, ADH) are cloned into a plant expression vector.

-

Agrobacterium Transformation: The expression vectors are transformed into Agrobacterium tumefaciens.

-

Infiltration: Cultures of Agrobacterium carrying the desired constructs are infiltrated into the leaves of 4-week-old N. benthamiana plants. For co-expression, cultures are mixed prior to infiltration.

-

Incubation: Plants are incubated for 5-7 days to allow for transient gene expression.

-

Metabolite Extraction: Leaf tissue is harvested, frozen in liquid nitrogen, and ground to a fine powder. Metabolites are extracted with an organic solvent (e.g., ethyl acetate).

-

Analysis: The extracts are analyzed by GC-MS for volatile compounds like casbene and by LC-MS for less volatile, oxidized intermediates and products.

In Vitro Enzyme Assays

3.2.1. Microsomal Cytochrome P450 Assay

This assay is used to determine the activity of CYP450 enzymes on their substrates.

Protocol:

-

Microsome Preparation: Yeast (Saccharomyces cerevisiae) or insect cells are transformed to express the desired CYP450 and a corresponding CPR. Microsomal fractions are isolated from cell lysates by ultracentrifugation.

-

Assay Mixture: A typical 200 µL assay contains 50 mM potassium phosphate buffer (pH 7.5), 1 mM NADPH, 500 µg of microsomal protein, and 100 µM of the substrate (e.g., casbene).

-

Incubation: The reaction is incubated at 30°C for 1 hour with shaking.

-

Extraction: The reaction is quenched and extracted with ethyl acetate (B1210297).

-

Analysis: The organic phase is collected, dried, and resuspended in a suitable solvent for LC-MS analysis.

3.2.2. Alcohol Dehydrogenase (ADH) Assay

This assay determines the activity of the ADH involved in the cyclization step.

Protocol:

-

Recombinant Protein Expression and Purification: The ADH gene is cloned into an E. coli expression vector (e.g., pET28b+). The protein is expressed in a suitable E. coli strain (e.g., BL21(DE3)) and purified using affinity chromatography (e.g., Ni-NTA).

-

Assay Mixture: A 150 µL reaction mixture is prepared containing 20 mM potassium phosphate buffer, 10 mM EDTA, 1 mM NAD+, 100 µM of the oxidized casbene substrate, and 200 µg of the purified ADH enzyme.

-

Incubation: The reaction is incubated at 28°C overnight.

-

Extraction and Analysis: The reaction is extracted with ethyl acetate and analyzed by LC-MS to identify the cyclized product, jolkinol C.

Metabolic Profiling by GC-MS and LC-MS

3.3.1. GC-MS Analysis of Diterpene Hydrocarbons

This method is suitable for the analysis of volatile compounds like casbene.

Protocol:

-

Sample Preparation: Plant extracts or in vitro assay extracts are prepared in a volatile solvent like hexane.

-

GC Conditions: An Agilent 7890A GC (or equivalent) with a DB-5ms column can be used. A typical temperature program starts at 80°C, holds for 2 minutes, ramps to 300°C at a rate of 15°C/min, and holds for 5 minutes.

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. Data is acquired in full scan mode to identify compounds based on their mass spectra and retention times compared to authentic standards.

3.3.2. LC-MS Analysis of Oxygenated Diterpenoids

This is the method of choice for analyzing the more polar, oxidized intermediates and final products.

Protocol:

-

Sample Preparation: Extracts are dissolved in a solvent compatible with reverse-phase chromatography, such as methanol.

-

LC Conditions: An Agilent 1290 Infinity LC system (or equivalent) with a C18 column is used. A typical gradient elution involves a mobile phase of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). The gradient can run from 10% B to 100% B over 15-20 minutes.

-

MS Conditions: A high-resolution mass spectrometer (e.g., Agilent 6530 Q-TOF) is operated in positive electrospray ionization (ESI) mode. Data is acquired in full scan mode to determine the accurate mass of the compounds, which aids in formula prediction and identification.

Visualizing the Pathway and Workflows

The following diagrams, generated using the DOT language, illustrate the ingenol biosynthesis pathway and a typical experimental workflow.

Future Outlook

The elucidation of the ingenol biosynthesis pathway is an ongoing effort. While significant progress has been made in identifying the enzymes responsible for the conversion of GGPP to jolkinol C, the downstream pathway to ingenol remains a "black box" that requires further investigation. The discovery of the complete pathway, including the enzymes responsible for the intricate skeletal rearrangements, will be a landmark achievement. Furthermore, the detailed kinetic characterization of all enzymes in the pathway is essential for the rational design of engineered microbial strains for the high-titer production of ingenol and its valuable derivatives. The information and protocols provided in this guide serve as a foundation for researchers and drug development professionals to build upon in their quest to harness the therapeutic potential of these fascinating natural products.

References

- 1. pnas.org [pnas.org]

- 2. Gene discovery and virus-induced gene silencing reveal branched pathways to major classes of bioactive diterpenoids in Euphorbia peplus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two O-acyltransferases from the diterpene biosynthetic gene cluster of Euphorbia lathyris contribute to the structural diversity of medicinal macrocyclic diterpenoid esters biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of BAHD-acyltransferase enzymes involved in ingenane diterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Ingol 7,8,12-triacetate 3-phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, proposed synthetic protocol for the preparation of Ingol 7,8,12-triacetate 3-phenylacetate, a derivative of the diterpenoid Ingol. Ingol and its esters, isolated from various Euphorbia species, are of significant interest in medicinal chemistry due to their potential biological activities. This protocol outlines a two-step acylation procedure starting from the parent Ingol molecule. The methodology is based on established principles of organic synthesis, specifically the selective esterification of polyols. All quantitative data and experimental procedures are presented in a clear and structured format to facilitate reproducibility in a research setting.

Introduction

Ingol is a complex diterpenoid natural product characterized by a unique 5/7/7/3 tetracyclic carbon skeleton. It belongs to the family of ingenane (B1209409) diterpenoids, which includes compounds with a range of biological activities. The esterification of the hydroxyl groups of the Ingol core at various positions leads to a diverse array of natural and semi-synthetic derivatives with potential therapeutic applications. This compound is one such derivative, featuring acetate (B1210297) moieties at positions 7, 8, and 12, and a phenylacetate (B1230308) group at position 3. This document presents a plausible and detailed laboratory-scale synthesis protocol for this target molecule, designed for researchers in organic synthesis and medicinal chemistry.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed two-step synthesis of this compound. The expected yields and purity are estimates based on analogous acylation reactions in the literature.

| Parameter | Step 1: Phenylacetylation | Step 2: Acetylation | Overall |

| Starting Material | Ingol | Ingol 3-phenylacetate | Ingol |

| Acylating Agent | Phenylacetyl chloride | Acetic anhydride (B1165640) | - |

| Catalyst | Pyridine (B92270), DMAP (cat.) | Pyridine, DMAP (cat.) | - |

| Solvent | Dichloromethane (B109758) (DCM) | Dichloromethane (DCM) | - |

| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature | - |

| Reaction Time | 4-6 hours | 12-18 hours | - |

| Expected Yield | 60-70% | 80-90% | 48-63% |

| Expected Purity | >95% (after chromatography) | >98% (after chromatography) | >98% |

| Molecular Formula | C28H36O6 | C34H42O10 | C34H42O10 |

| Molecular Weight | 468.58 g/mol | 610.69 g/mol | 610.69 g/mol |

Experimental Protocols

Materials and Reagents:

-

Ingol (starting material)

-

Phenylacetyl chloride

-

Acetic anhydride

-

Pyridine, anhydrous

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Step 1: Selective Phenylacetylation of Ingol at the C3-position

This step aims to selectively esterify the C3 hydroxyl group of Ingol with phenylacetyl chloride. The selectivity may be achieved due to potential differences in steric accessibility or reactivity of the hydroxyl groups.

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Ingol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M solution).

-

Addition of Base and Catalyst: Add anhydrous pyridine (2.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add a solution of phenylacetyl chloride (1.1 eq) in anhydrous DCM to the stirred reaction mixture over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain Ingol 3-phenylacetate.

Step 2: Acetylation of Ingol 3-phenylacetate at C7, C8, and C12 positions

This step involves the acetylation of the remaining free hydroxyl groups at positions 7, 8, and 12.

-

Reaction Setup: In a flame-dried round-bottom flask, dissolve the purified Ingol 3-phenylacetate (1.0 eq) from Step 1 in anhydrous DCM.

-

Addition of Base and Catalyst: Add anhydrous pyridine (5.0 eq) and a catalytic amount of DMAP (0.2 eq).

-

Cooling: Cool the mixture to 0 °C.

-

Addition of Acetylating Agent: Add acetic anhydride (4.0 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates complete conversion of the starting material.

-

Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with DCM.

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent.

-

Purification: Purify the crude product via silica gel column chromatography to yield the final product, this compound.

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the presence and location of the acetate and phenylacetate groups.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretching frequencies.

Visualizations

Experimental Workflow Diagram

Caption: Proposed two-step synthesis of this compound from Ingol.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Pyridine and dichloromethane are toxic and volatile; handle with care.

-

Phenylacetyl chloride and acetic anhydride are corrosive and lachrymatory; handle with caution.

-

Reactions should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture contamination.

Disclaimer: This protocol is a proposed methodology based on established chemical principles and has not been experimentally validated for this specific compound. Researchers should exercise their own judgment and perform small-scale trials to optimize the reaction conditions.

Application Notes and Protocols for Ingol 7,8,12-triacetate 3-phenylacetate in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingol 7,8,12-triacetate 3-phenylacetate is a diterpenoid compound that has garnered interest in cancer research due to its cytotoxic effects on various cancer cell lines. Its mechanism of action primarily involves the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation, and the induction of mitochondrial reactive oxygen species (ROS). These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its anti-cancer properties.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted approach. The primary mechanism involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell survival, growth, and proliferation. By inhibiting this pathway, this compound can effectively halt cancer cell progression.

Furthermore, the compound has been observed to induce the production of mitochondrial reactive oxygen species (ROS). While low levels of ROS are essential for normal cellular signaling, excessive ROS can lead to oxidative stress, cellular damage, and ultimately, apoptosis (programmed cell death). This dual mechanism of PI3K/Akt inhibition and ROS induction makes this compound a promising candidate for further investigation in cancer therapy. It is noteworthy that this compound does not appear to significantly affect the cell cycle.

Data Presentation

The following table summarizes the cytotoxic activity of a structurally related compound, lathyrol-3-phenylacetate-5,15-diacetate, against various human cancer cell lines. This data can serve as a valuable reference for designing experiments with this compound, as similar activities can be anticipated.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 17.51 ± 0.85 | [1][2] |

| HCT116 | Colon Carcinoma | > 25 | [1] |

| KB | Oral Epidermoid Carcinoma | > 25 | [1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Herein are detailed protocols for key experiments to evaluate the efficacy of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, A549, HCT116, PC-3)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Western Blot Analysis for PI3K/Akt Pathway Inhibition

This protocol details the procedure to assess the inhibition of the PI3K/Akt pathway by measuring the phosphorylation status of Akt at Serine 473.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Akt (Ser473), anti-total Akt, and anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-